N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, along with a benzyl(methyl)amino group linked via a but-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of secondary amines with propargyl bromides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature . This is followed by further functionalization steps to introduce the sulfonamide and pyridine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the pyridine ring and amino groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A simpler sulfonamide with antibacterial properties.
N-(prop-2-yn-1-yl)amines: Compounds with similar alkyne linkages used in click chemistry.
Benzylimidazolidine-2,4-dione: A compound with a benzyl group and heterocyclic structure.
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide is unique due to its combination of a sulfonamide group, a pyridine ring, and an alkyne linkage, which provides a versatile scaffold for various chemical modifications and applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20(15-16-8-3-2-4-9-16)13-6-5-12-19-23(21,22)17-10-7-11-18-14-17/h2-4,7-11,14,19H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMHHEUMHDGWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CN=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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